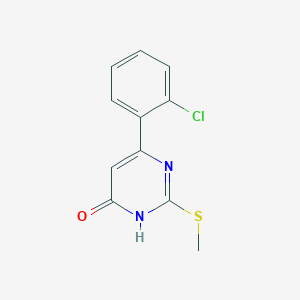
6-(2-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Vue d'ensemble
Description
6-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, commonly referred to as 6-CPMT, is an organic compound with a wide range of scientific research applications. It is an aromatic heterocyclic compound containing a pyrimidine ring and a thiophene ring. It has a molar mass of 229.65 g/mol and a melting point of 178-180°C. 6-CPMT has been used in a variety of studies due to its unique properties and versatility.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various derivatives, such as 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. These were synthesized via an aza-Wittig reaction, highlighting its versatility in chemical synthesis (Liu, He, & Ding, 2007).
- It's also been used in the synthesis and crystal structure analysis of related compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-iso-propylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one. This highlights its role in expanding the knowledge of crystal structures of similar compounds (Ren, Qing-yun, He, Hong-wu, & Gu, Yu-Cheng, 2011).
Antimicrobial Activity
- Derivatives of this compound have been explored for their antimicrobial properties. For example, 2-Amino/2(1H)one/2(1H)thione-4-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]-phenyl}-6-aryl pyrimidines exhibited moderate activity against various bacteria and fungi (J.V.Guna & D.M.Purohit, 2012).
Antitumor Activity
- Some derivatives have shown potential in antitumor activities. For instance, Pyrimido[4,5‐b]quinolin-4‐ones derivatives, synthesized from a similar compound, demonstrated significant activity against cancer cell lines (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Herbicidal Applications
- Some derivatives, such as pyrazolo[3,4-d]pyrimidin-4(5H)-ones, were synthesized and showed good inhibition activities against specific weeds, demonstrating its potential in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).
Microwave-Assisted Synthesis
- The compound has been used in microwave-assisted synthesis methods, showcasing its role in facilitating rapid and efficient chemical synthesis processes (Hesse, Perspicace, & Kirsch, 2007).
Corrosion Inhibition
- Pyrimidine derivatives, including this compound, have been studied for their corrosion inhibition properties on metals like iron, highlighting their potential in material science and industrial applications (Abdelazim, Khaled, & abdelshafy, 2021).
Nonlinear Optical Properties
- The compound's derivatives have been explored for their nonlinear optical properties, which could be useful in optoelectronic applications (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIWYKPSWXYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)
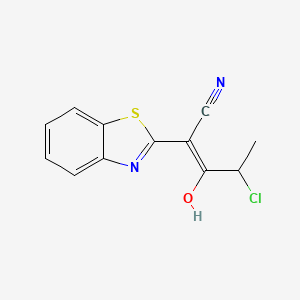
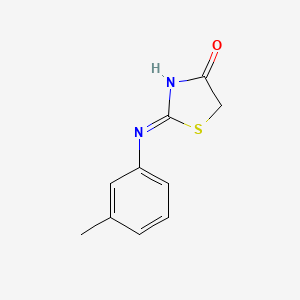
![2-[(2-methoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487019.png)
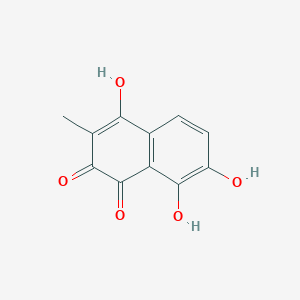


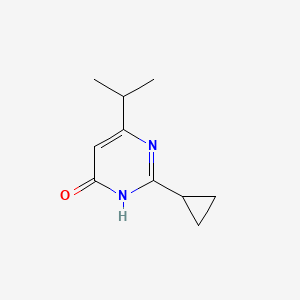
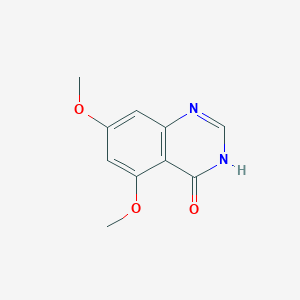

![6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol](/img/structure/B1487030.png)